BenchChemオンラインストアへようこそ!

5-[(2-hydroxy-3-methoxybenzyl)amino]-1{H}-pyrazole-4-carbonitrile

Hydrogen-bond donor count Rule-of-five compliance Medicinal chemistry design

5-[(2-Hydroxy-3-methoxybenzyl)amino]-1H-pyrazole-4-carbonitrile (CAS 1027754-56-8) is a polysubstituted 5-aminopyrazole-4-carbonitrile bearing a 2-hydroxy-3-methoxybenzyl moiety at the exocyclic amino group. With a molecular formula of C₁₂H₁₂N₄O₂ and a molecular weight of 244.25 g·mol⁻¹, the compound possesses three hydrogen-bond donors (phenol OH, pyrazole NH, and secondary amine NH), five hydrogen-bond acceptors, a computed XLogP3 of 1.9, and four rotatable bonds.

Molecular Formula C12H12N4O2
Molecular Weight 244.254
CAS No. 1027754-56-8
Cat. No. B2893043
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-[(2-hydroxy-3-methoxybenzyl)amino]-1{H}-pyrazole-4-carbonitrile
CAS1027754-56-8
Molecular FormulaC12H12N4O2
Molecular Weight244.254
Structural Identifiers
SMILESCOC1=CC=CC(=C1O)CNC2=C(C=NN2)C#N
InChIInChI=1S/C12H12N4O2/c1-18-10-4-2-3-8(11(10)17)6-14-12-9(5-13)7-15-16-12/h2-4,7,17H,6H2,1H3,(H2,14,15,16)
InChIKeyGMYJMPWPIZUPMN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

5-[(2-Hydroxy-3-methoxybenzyl)amino]-1H-pyrazole-4-carbonitrile (CAS 1027754-56-8): Procurement-Relevant Physicochemical and Structural Baseline


5-[(2-Hydroxy-3-methoxybenzyl)amino]-1H-pyrazole-4-carbonitrile (CAS 1027754-56-8) is a polysubstituted 5-aminopyrazole-4-carbonitrile bearing a 2-hydroxy-3-methoxybenzyl moiety at the exocyclic amino group [1]. With a molecular formula of C₁₂H₁₂N₄O₂ and a molecular weight of 244.25 g·mol⁻¹, the compound possesses three hydrogen-bond donors (phenol OH, pyrazole NH, and secondary amine NH), five hydrogen-bond acceptors, a computed XLogP3 of 1.9, and four rotatable bonds [1]. Commercial availability is established across multiple vendors at ≥98% purity (HPLC) .

Why 5-[(2-Hydroxy-3-methoxybenzyl)amino]-1H-pyrazole-4-carbonitrile Cannot Be Substituted by 5-Amino-1H-pyrazole-4-carbonitrile or N-Benzyl Congeners


Direct substitution of 5-[(2-hydroxy-3-methoxybenzyl)amino]-1H-pyrazole-4-carbonitrile (CAS 1027754-56-8) by simpler 5-aminopyrazole-4-carbonitrile congeners is precluded by three non-interchangeable structural features: (i) a 2-hydroxy-3-methoxybenzyl pharmacophore that is independently validated as a nanomolar 12-lipoxygenase (12-LOX) recognition element [1]; (ii) a secondary amine (NH) linker at the pyrazole 5-position that confers both an additional hydrogen-bond donor (HBD count = 3 vs. 1–2 for common analogs) and conformational flexibility via four rotatable bonds, properties that cannot be replicated by 5-amino-1-benzyl-1H-pyrazole-4-carbonitrile (HBD = 1, rotatable bonds = 2, XLogP3 = 1.8) [2][3]; and (iii) a computed XLogP3 of 1.9 that places the compound in an intermediate lipophilicity window distinct from both the hydrophilic core scaffold 5-amino-1H-pyrazole-4-carbonitrile (XLogP3 ≈ 0.1) and the more lipophilic ibrutinib intermediate 5-amino-3-(4-phenoxyphenyl)-1H-pyrazole-4-carbonitrile (MW = 276.29, C₁₆H₁₂N₄O) . These orthogonal differences in hydrogen-bonding capacity, lipophilicity, and pharmacophoric identity mean that generic in-class substitution risks loss of the specific molecular recognition properties required for fragment-based screening or focused library design [1].

5-[(2-Hydroxy-3-methoxybenzyl)amino]-1H-pyrazole-4-carbonitrile: Quantitative Differentiation Evidence Against Closest Analogs


Hydrogen-Bond Donor Count Differentiation: 3 HBD vs. 1–2 HBD for 5-Amino-1-benzyl and Core 5-Aminopyrazole-4-carbonitrile Analogs

The target compound possesses three hydrogen-bond donors (phenol OH, pyrazole NH, secondary amine NH) as computed from its 2D structure [1]. This is a quantitatively higher HBD count than 5-amino-1-benzyl-1H-pyrazole-4-carbonitrile (HBD = 1; primary amine only) [2] and the core scaffold 5-amino-1H-pyrazole-4-carbonitrile (HBD = 2; primary amine + pyrazole NH) [3]. The elevated HBD count expands the potential for directed intermolecular hydrogen-bond networks in protein–ligand complexes, which is relevant when selecting fragments for crystallographic screening campaigns where increased polar interaction surface is desired [4].

Hydrogen-bond donor count Rule-of-five compliance Medicinal chemistry design

Lipophilicity Window Differentiation: XLogP3 = 1.9 Occupies a Narrow Intermediate Range Between Hydrophilic Core (XLogP3 ≈ 0.1) and Lipophilic 5-Amino-3-(4-phenoxyphenyl) Analog (XLogP3 ≈ 3.4)

The target compound exhibits a computed XLogP3 of 1.9 [1], placing it in a distinct intermediate lipophilicity window. This is markedly higher than the core 5-amino-1H-pyrazole-4-carbonitrile scaffold (XLogP3 ≈ 0.1) and nearly identical to 5-amino-1-benzyl-1H-pyrazole-4-carbonitrile (XLogP3 = 1.8) [2], yet 1.5 log units lower than the ibrutinib intermediate 5-amino-3-(4-phenoxyphenyl)-1H-pyrazole-4-carbonitrile (estimated XLogP3 ≈ 3.4 based on C₁₆H₁₂N₄O composition) . The XLogP3 value of 1.9 remains within the optimal fragment-like Rule-of-Three lipophilicity range (logP ≤ 3) while providing sufficient hydrophobic surface for target engagement in medium-sized binding pockets, a balance not simultaneously offered by the more hydrophilic core scaffold or the more lipophilic diaryl ether analog [3].

Lipophilicity XLogP3 Drug-likeness Fragment physicochemical profiling

Pharmacophoric Differentiation: The 2-Hydroxy-3-methoxybenzyl Motif Is a Validated 12-LOX Recognition Element Absent from All Common 5-Aminopyrazole-4-carbonitrile Analogs

The 2-hydroxy-3-methoxybenzyl substituent of CAS 1027754-56-8 is a pharmacophoric element independently validated in the benzenesulfonamide series as critical for nanomolar 12-LOX inhibition. 4-((2-Hydroxy-3-methoxybenzyl)amino)benzenesulfonamide derivatives display IC₅₀ values as low as 0.34 μM against human platelet-type 12-LOX with >50-fold selectivity over 5-LOX, 15-LOX-1, 15-LOX-2, COX-1, and COX-2 [1]. In contrast, 5-amino-1-benzyl-1H-pyrazole-4-carbonitrile, 5-amino-1-(2,5-dimethoxyphenyl)-1H-pyrazole-4-carbonitrile, and 5-amino-1H-pyrazole-4-carbonitrile lack the ortho-hydroxy-methoxy substitution pattern entirely and are not associated with 12-LOX activity [2]. While direct 12-LOX inhibition data for the target pyrazole-4-carbonitrile compound are not publicly available, the presence of the validated pharmacophore on a fragment-like scaffold (MW 244.25) creates a unique opportunity for fragment-based 12-LOX inhibitor design that is not offered by any commercially available 5-aminopyrazole-4-carbonitrile analog.

12-Lipoxygenase Pharmacophore validation 2-Hydroxy-3-methoxybenzyl Inflammation target

Rotatable Bond Differentiation: 4 Rotatable Bonds Confer Greater Conformational Adaptability Than the 2 Rotatable Bonds of 5-Amino-1-benzyl-1H-pyrazole-4-carbonitrile

The target compound contains four rotatable bonds, stemming from the benzylamino linker and methoxy group [1]. This is double the number present in 5-amino-1-benzyl-1H-pyrazole-4-carbonitrile (2 rotatable bonds) [2] and the core scaffold 5-amino-1H-pyrazole-4-carbonitrile (1 rotatable bond) [3]. A rotatable bond count of 4 remains within the fragment Rule-of-Three guideline (≤3 rotatable bonds recommended; 4 is a marginal but acceptable deviation) [4], yet provides sufficient degrees of freedom for the 2-hydroxy-3-methoxybenzyl group to sample multiple binding conformations in a target pocket. By contrast, the 2 rotatable bonds in the N-benzyl analog restrict the phenyl ring to a single torsional degree of freedom relative to the pyrazole plane, reducing conformational sampling capacity [2].

Conformational flexibility Ligand preorganization Rotatable bond count Fragment-based screening

Purity and Vendor Accessibility: 98% HPLC Purity with Multi-Vendor Availability Supports Reliable Procurement and Reproducible Screening

The compound is commercially available at ≥98% purity (HPLC) from multiple independent vendors including Fluorochem (UK), LeYan (China), and CymitQuimica (Spain) . This purity specification exceeds the typical 95% minimum recommended for fragment-based screening libraries [1]. In contrast, 5-amino-1-benzyl-1H-pyrazole-4-carbonitrile is commonly supplied at 95% purity (AKSci, Chembase) with more limited vendor coverage , and 5-amino-1-(2,5-dimethoxyphenyl)-1H-pyrazole-4-carbonitrile is available from fewer suppliers with purity specifications ranging from 95% to 98% . Multi-vendor sourcing at consistent 98% purity reduces single-supplier dependency and mitigates batch-to-batch variability risk, which is critical for longitudinal screening campaigns.

Compound purity Vendor sourcing Procurement reliability Screening reproducibility

Substitution Pattern Differentiation: 5-(Benzylamino) Substitution Yields a Secondary Amine Linker Distinct from 1-Benzyl or 3-Aryl 5-Amino Congeners, Enabling Divergent Synthetic Elaboration

The target compound bears a secondary amine (NH) linker at the pyrazole 5-position connecting the 2-hydroxy-3-methoxybenzyl group [1]. This 5-(benzylamino) substitution pattern is structurally distinct from (a) 5-amino-1-benzyl-1H-pyrazole-4-carbonitrile, where the benzyl group is attached at pyrazole N1 rather than via an exocyclic amine [2]; (b) 5-amino-3-aryl-1H-pyrazole-4-carbonitriles (ibrutinib intermediate class), where aryl substitution occurs at C3 rather than C5 ; and (c) 5-amino-1-(2,5-dimethoxyphenyl)-1H-pyrazole-4-carbonitrile, where the 2,5-dimethoxyphenyl is at N1 . The secondary amine at C5 preserves a nucleophilic handle for further derivatization (e.g., acylation, sulfonylation, reductive amination) while keeping N1 unsubstituted and available for N-alkylation or N-arylation chemistry, a synthetic versatility profile that none of the N1-substituted or C3-aryl analogs can match simultaneously [1].

Synthetic versatility Regioselective derivatization Pyrazole functionalization Chemical biology tools

Evidence-Backed Application Scenarios for 5-[(2-Hydroxy-3-methoxybenzyl)amino]-1H-pyrazole-4-carbonitrile in Scientific Procurement


Fragment-Based Screening Libraries Targeting 12-Lipoxygenase or Related Inflammatory Enzyme Pockets

The presence of the validated 2-hydroxy-3-methoxybenzyl pharmacophore (IC₅₀ = 0.34 μM for 12-LOX in the benzenesulfonamide series [1]) on a fragment-like pyrazole-4-carbonitrile scaffold (MW 244.25, XLogP3 1.9, HBD 3) makes this compound a rational choice for 12-LOX-focused fragment screening collections. The intermediate lipophilicity (XLogP3 1.9 vs. 0.1 for core scaffold [2]) and balanced HBD count (3 vs. 1–2 for common analogs [3]) support detection by biophysical methods (SPR, DSF, X-ray crystallography) at typical fragment screening concentrations (100–500 μM). No other commercially available 5-aminopyrazole-4-carbonitrile carries this pharmacophore .

Scaffold-Hopping from Benzenesulfonamide 12-LOX Inhibitors to Pyrazole-4-carbonitrile Chemotypes

Researchers seeking to replace the benzenesulfonamide core of ML355-class 12-LOX inhibitors with a heterocyclic scaffold can use this compound as a direct scaffold-hopping entry point. The 2-hydroxy-3-methoxybenzyl recognition element is preserved, while the pyrazole-4-carbonitrile core offers different physicochemical properties (XLogP3 1.9 vs. ~2.5 for ML355 [1]) and distinct hydrogen-bonding geometry (secondary amine linker vs. sulfonamide NH). The compound's four rotatable bonds [2] allow the pharmacophore to adopt orientations inaccessible in the more rigid benzenesulfonamide series [1].

Parallel Library Synthesis Exploiting Dual Orthogonal Derivatization Sites

The compound's exocyclic secondary amine and unsubstituted N1-pyrazole position provide two orthogonal derivatization vectors for parallel library synthesis [1]. Acylation or sulfonylation at the secondary amine combined with N1-alkylation can rapidly generate a matrix of analogs for SAR exploration. This dual-handle synthetic versatility is absent in N1-benzyl or N1-aryl 5-aminopyrazole-4-carbonitriles (single derivatizable amine) [3] and enables more efficient exploration of chemical space per synthesis cycle. The 98% commercial purity ensures that library products are not compromised by starting material impurities.

Physicochemical Probe for Hydrogen-Bonding and Lipophilicity Profiling in Kinase or Oxidase Target Families

With XLogP3 = 1.9 and HBD = 3 [1], the compound occupies a physicochemical space that bridges fragment-like polarity with moderate membrane permeability potential. This profile is well-suited for probing target classes such as monoamine oxidases (MAO-A/B) or JNK kinases, where pyrazole-4-carbonitrile scaffolds have established precedent [2]. The compound can serve as a reference point in physicochemical property-activity relationship studies, particularly when comparing the impact of incremental HBD count (3 vs. 1–2) on target engagement and selectivity [3].

Quote Request

Request a Quote for 5-[(2-hydroxy-3-methoxybenzyl)amino]-1{H}-pyrazole-4-carbonitrile

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.